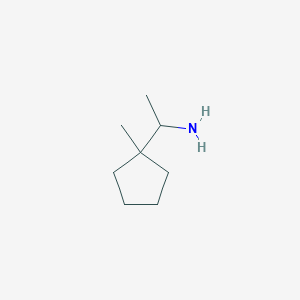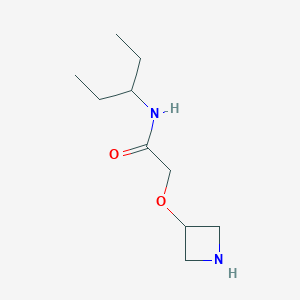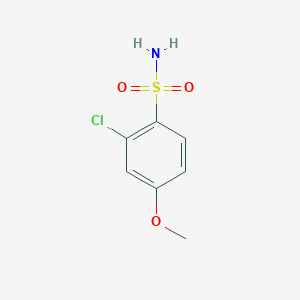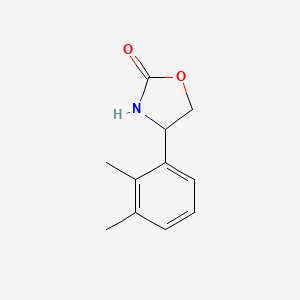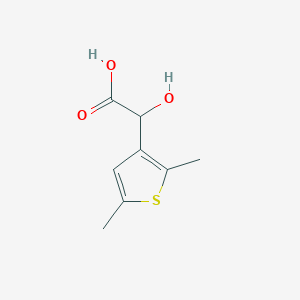
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.
Hydroxyacetic Acid Addition: The final step involves the addition of a hydroxyacetic acid group to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of efficient purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiophene ring, potentially leading to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-oxoacetic acid.
Reduction: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyethanol.
Substitution: Products vary depending on the substituent introduced, such as 2-(2,5-Dimethyl-4-bromothiophen-3-yl)-2-hydroxyacetic acid.
科学的研究の応用
Chemistry
In chemistry, 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dimethylthiophen-3-yl)acetic acid
- 2-(2,5-Dimethylthiophen-3-yl)propanoic acid
- 2-(2,5-Dimethylthiophen-3-yl)butanoic acid
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted thiophene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential for further research and application
特性
分子式 |
C8H10O3S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
2-(2,5-dimethylthiophen-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H10O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3,7,9H,1-2H3,(H,10,11) |
InChIキー |
CWOWNBXFOIRQEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







